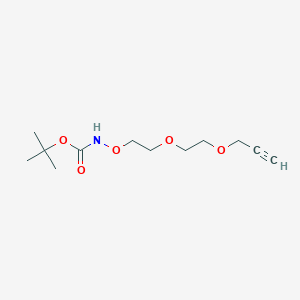

t-Boc-aminooxy-PEG2-Propargyl

概要

説明

T-Boc-aminooxy-PEG2-propargyl is a click chemistry crosslinker . The propargyl group is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . t-Boc-aminooxy can be deprotected under mild acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

This compound is a crosslinker containing a propargyl group and t-Boc-aminooxy group . The molecular weight is 259.3 g/mol and the molecular formula is C12H21NO5 .Chemical Reactions Analysis

The propargyl group in this compound is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . The t-Boc aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.3 g/mol and a molecular formula of C12H21NO5 . It is a reagent grade compound for research purposes . It is usually stored at -20°C .科学的研究の応用

Chemoselective Conjugation to Proteins

t-Boc-aminooxy-PEG2-Propargyl is used in the synthesis of aminooxy end-functional polymers for chemoselective oxime formation with proteins. This method is significant for preparing well-defined bioconjugates, as demonstrated by Heredia et al. (2007) in their study on Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) (Heredia, Tolstyka, & Maynard, 2007).

Synthesis of Chiral Propargylic Amines

Reginato et al. (1996) explored the use of t-Boc-protected propargylic amines, derived from aminoaldehydes of natural amino acids, in the stereoselective synthesis of chiral γ-functionalized (E)-allylic amines (Reginato, Mordini, Messina, Degl'innocenti, & Poli, 1996).

Improvement of Polymer-Based Materials

Yang et al. (2021) utilized polyethylene glycol, chemically similar to this compound, to modify hexagonal boron nitride for enhancing the thermal conductivity of epoxy composites. This showcases the potential of similar polymers in materials science (Yang, Sun, Zhang, & Yao, 2021).

PEGylation of Proteins for Drug Development

Mero et al. (2009) researched the PEGylation of proteins using monodisperse Boc-PEG-NH(2), highlighting its relevance in pharmaceutical applications for improving the residence time of proteins in blood (Mero, Spolaore, Veronese, & Fontana, 2009).

Enhancing Blood Compatibility of Materials

Chen et al. (2009) demonstrated the use of lysine modified with PEG, similar to this compound, for creating surfaces with dual fibrinolytic and protein-resistant properties, beneficial in biomedical applications (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).

Synthesis of Glycosides and Carbamates

Shaikh et al. (2011) exploited propargyl 1,2-O-orthoesters, similar in reactivity to this compound, for synthesizing glycosides and carbamates, showcasing its utility in organic chemistry (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).

Modification of Biocompatible Polymers

Mees and Hoogenboom (2015) expanded on the use of polymers for biomedical applications by showing how functional groups, including propargyl groups, can be introduced to poly(2-alkyl/aryl-2-oxazoline)s (PAOx), hinting at the potential applications of this compound in similar contexts (Mees & Hoogenboom, 2015).

Site-Specific Protein Conjugation

Salmaso et al. (2009) synthesized a new monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation, illustrating the relevance of PEG-based compounds like this compound in targeted drug delivery (Salmaso, Bersani, Scomparin, Mastrotto, Scherpfer, Tonon, & Caliceti, 2009).

作用機序

Target of Action

The primary target of t-Boc-aminooxy-PEG2-Propargyl are biomolecules that contain azide groups . The compound is used as a crosslinker to connect these biomolecules, creating bioconjugates with specific functionalities .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . The propargyl group in the compound reacts with azide-bearing compounds or biomolecules to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the creation of bioconjugates, which can be used to study the interactions between biomolecules and to construct biosensors . The presence of the PEG chain in the compound also ensures a certain level of biocompatibility and stability, allowing the bioconjugates to maintain their structure and functionality in complex biological environments .

Pharmacokinetics

This property can enhance the bioavailability of the compound, making it an effective carrier for drug delivery .

Result of Action

The primary result of the action of this compound is the creation of stable bioconjugates. These bioconjugates can be used for various purposes, including studying biomolecular interactions and constructing biosensors . In the context of drug delivery, the compound can connect drug molecules to the PEG chain, enabling targeted drug delivery and release .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light . Frequent thawing should be avoided, and the compound should be used immediately after preparation and stored at temperatures below -20°C .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

t-Boc-aminooxy-PEG2-Propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Cellular Effects

It is known that the compound can react with azide-bearing compounds or biomolecules in cells to form a stable triazole linkage .

Molecular Mechanism

The propargyl group of this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction forms a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

特性

IUPAC Name |

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPUFYWATPLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178343 | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1895922-74-3 | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

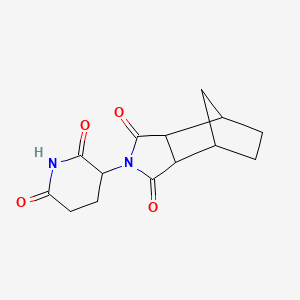

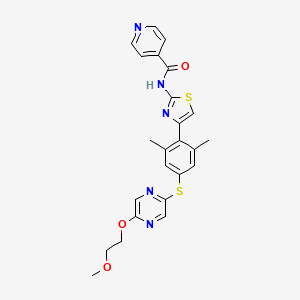

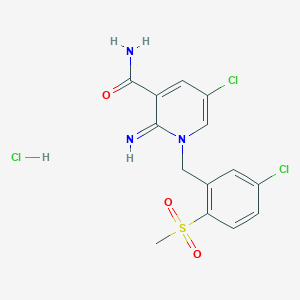

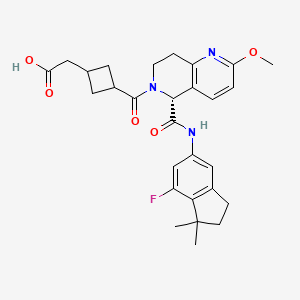

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)

![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)